Sandoricin: A Technical Guide to its Natural Source, Extraction, and Biological Activities
Sandoricin: A Technical Guide to its Natural Source, Extraction, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandoricin is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, isolated from the plant Sandoricum koetjape. This technical guide provides a comprehensive overview of the origin, extraction, and known biological activities of sandoricin. Detailed experimental protocols for its isolation are presented, along with a summary of its quantitative biological data. While the precise signaling pathways modulated by sandoricin remain to be fully elucidated, this guide offers a foundation for future research into its therapeutic potential.
Natural Source and Origin
Sandoricin is a secondary metabolite derived from the plant Sandoricum koetjape, a member of the Meliaceae family.[1][2][3] Commonly known as santol or cotton fruit, this tropical tree is native to Southeast Asia, including regions like Malaysia and the Philippines.[4] The compound has been successfully isolated from various parts of the plant, notably the seeds and leaves.[1][5] Alongside sandoricin, other related limonoids such as 6-hydroxysandoricin (B236682) and sandoripins have also been identified from this botanical source.[1][2]
Experimental Protocols
Extraction and Isolation from Sandoricum koetjape Seeds (Powell et al., 1991)
The initial isolation of sandoricin was reported from the seeds of Sandoricum koetjape. The general procedure involved the extraction of the seeds with ethanol (B145695). Subsequent partitioning and chromatographic techniques were employed to yield purified sandoricin.[1][6][7] A detailed, step-by-step protocol based on the original literature is outlined below:
Experimental Workflow for Sandoricin Isolation from Seeds
Caption: Workflow for the extraction and isolation of sandoricin from seeds.
Extraction and Isolation of Sandoricin Derivatives from Sandoricum koetjape Leaves
A detailed protocol for the isolation of sandoricin derivatives, specifically [2α-(2-methylbutanoyl)oxy]sandoricin and [2α-(2-methylpropanoyl)oxy]sandoricin, from the leaves has been described. This method can be adapted for the targeted isolation of sandoricin.
Methodology:
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Extraction: Dried leaves of S. koetjape (720 g) were extracted with 95% ethanol at room temperature multiple times.
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Filtration and Concentration: The filtrate was collected and evaporated under reduced pressure to yield a crude ethanol extract (190.0 g).
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Solvent Partitioning: The ethanol extract was suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol. This process yielded an ethyl acetate extract (91.5 g), an n-butanol extract (42.7 g), and a water extract (55.2 g).
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Column Chromatography: The ethyl acetate extract (25.5 g) was subjected to column chromatography over silica (B1680970) gel. A gradient elution with a hexane:ethyl acetate solvent system was used, affording 37 fractions.
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Purification: Fraction 24, identified as containing the limonoids, was further purified by column chromatography using a hexane:acetone gradient (9:1, 8:2, and 7:3) to yield a limonoid fraction (451.3 mg).
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Preparative Layer Chromatography: Further purification of the limonoid fraction was achieved by preparative layer chromatography (PLC) using hexane:acetone (8:3) as the developing solvent (3 runs), which resulted in a slightly yellow solid of the mixed limonoids (216.8 mg).
Quantitative Biological Data
Sandoricin and related compounds have demonstrated a range of biological activities. The available quantitative data is summarized in the table below.
| Compound | Biological Activity | Assay/Model | Result | Reference |
| Sandoricin | Antifeedant | Spodoptera frugiperda (fall armyworm) larvae | 100% effective | [1] |
| 6-hydroxysandoricin | Antifeedant | Ostrina nubilalis (European corn borer) larvae | at 200 ppm | [1] |
| Sandoricin (as compound 9) | α-Glucosidase Inhibition | In vitro enzyme assay | IC50: 14.0 μM | |
| N-hexane extract of S. koetjape stem bark | Cytotoxicity | MCF-7 (breast cancer) | IC50: 44-48 µg/mL | [1] |
| MDA-MB-231 (breast cancer) | [1] | |||
| T47D (breast cancer) | [1] | |||
| MCF-10A (normal breast) | [1] | |||
| Apoptosis Induction | MCF-7 cells | Activation of caspases 3 and 7 at 100 µg/mL | [5] |
Signaling Pathways and Mechanism of Action
To date, the specific signaling pathways directly modulated by sandoricin have not been extensively studied. Much of the research on the molecular mechanisms of compounds from Sandoricum koetjape has focused on other constituents, such as koetjapic acid. Koetjapic acid has been shown to impact several key signaling pathways involved in cancer progression, including the mTOR, NF-κB, and MAPK/ERK pathways.[8][9]
Given the cytotoxic and apoptotic activities observed with crude extracts containing sandoricin and related limonoids, it is plausible that sandoricin may also influence cell survival and death pathways. The induction of caspases 3 and 7 by the n-hexane extract of S. koetjape in MCF-7 breast cancer cells suggests a potential role in the apoptotic cascade.[5] However, further research is required to delineate the precise molecular targets and signaling pathways of purified sandoricin.
Hypothetical Workflow for Investigating Sandoricin's Mechanism of Action
Caption: A proposed workflow for elucidating the signaling pathways of sandoricin.
Conclusion and Future Directions
Sandoricin, a limonoid from Sandoricum koetjape, has demonstrated notable biological activities, particularly as an antifeedant and potentially as a cytotoxic agent. This guide has provided the available knowledge on its natural source, detailed protocols for its isolation, and a summary of its quantitative biological effects. The significant gap in the understanding of its mechanism of action and the specific signaling pathways it modulates presents a compelling area for future research. The workflows and data presented herein serve as a valuable resource for scientists and drug development professionals to further investigate the therapeutic potential of sandoricin. Future studies should focus on elucidating its molecular targets to unlock its full potential in medicinal chemistry and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. The health benefits of santol fruits and bioactive products isolated from Sandoricum koetjape Merr.: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docsdrive.com [docsdrive.com]
- 6. scialert.net [scialert.net]
- 7. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 8. The health benefits of santol fruits and bioactive products isolated from Sandoricum koetjape Merr.: A scoping review. (2022) | Christian Bailly | 7 Citations [scispace.com]
- 9. Koetjapic acid: unveiling its potential as a saviour in the realm of biological and medicinal properties, with a focus on anticancer mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
